7-Hydroxy-6-methoxy-3-prenylcoumarin
CAS No.: 299159-90-3
Cat. No.: VC20750345
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 299159-90-3 |
---|---|
Molecular Formula | C15H16O4 |
Molecular Weight | 260.28 g/mol |
IUPAC Name | 7-hydroxy-6-methoxy-3-(3-methylbut-2-enyl)chromen-2-one |
Standard InChI | InChI=1S/C15H16O4/c1-9(2)4-5-10-6-11-7-14(18-3)12(16)8-13(11)19-15(10)17/h4,6-8,16H,5H2,1-3H3 |
Standard InChI Key | LICOULHBERNBDF-UHFFFAOYSA-N |
SMILES | CC(=CCC1=CC2=CC(=C(C=C2OC1=O)O)OC)C |
Canonical SMILES | CC(=CCC1=CC2=CC(=C(C=C2OC1=O)O)OC)C |
Appearance | Powder |
Molecular Formula and Weight
-
Molecular Formula: C15H16O4
-
Molecular Weight: 260.28 g/mol
Structural Characteristics
The structural representation of 7-Hydroxy-6-methoxy-3-prenylcoumarin can be depicted as follows:
-
IUPAC Name: 7-hydroxy-6-methoxy-3-(3-methylbut-2-enyl)chromen-2-one
-
CAS Number: 299159-90-3
Sources and Natural Occurrence
7-Hydroxy-6-methoxy-3-prenylcoumarin has been isolated from several plant species, notably from Ruta graveolens (rue), which is known for its traditional medicinal uses. The presence of this compound in such plants suggests potential pharmacological benefits.
Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activities of coumarin derivatives, including:
-
Anticancer Activity: A study demonstrated that derivatives of coumarins exhibit significant cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency against specific types of cancer cells .
Synthesis Methods
The synthesis of 7-Hydroxy-6-methoxy-3-prenylcoumarin can be achieved through various chemical reactions involving starting materials such as phenolic compounds and appropriate alkylating agents. The detailed synthetic routes are crucial for producing this compound in a laboratory setting.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume